molecular formula C12H15BrN2O2 B14912406 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide

5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide

Cat. No.: B14912406
M. Wt: 299.16 g/mol
InChI Key: WOCMZXRZGAPBEU-UHFFFAOYSA-N
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Description

5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide (CAS: 931079-23-1) is a brominated nicotinamide derivative characterized by a hydroxycyclohexyl substituent attached to the amide nitrogen. The hydroxyl group on the cyclohexyl moiety contributes to its polarity, influencing solubility and molecular interactions. This compound is often explored for its biochemical and pharmacological properties, particularly in targeting enzymes or receptors sensitive to brominated heterocycles .

Properties

Molecular Formula

C12H15BrN2O2

Molecular Weight

299.16 g/mol

IUPAC Name

5-bromo-N-(4-hydroxycyclohexyl)pyridine-3-carboxamide

InChI

InChI=1S/C12H15BrN2O2/c13-9-5-8(6-14-7-9)12(17)15-10-1-3-11(16)4-2-10/h5-7,10-11,16H,1-4H2,(H,15,17)

InChI Key

WOCMZXRZGAPBEU-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1NC(=O)C2=CC(=CN=C2)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide typically involves the reaction of nicotinamide with 4-hydroxycyclohexyl bromide. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atom in nicotinamide attacks the electrophilic carbon in 4-hydroxycyclohexyl bromide, resulting in the formation of the desired product . The reaction is usually carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic attack.

Industrial Production Methods

While specific industrial production methods for 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the cyclohexyl ring can be oxidized to form a ketone.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of N-(4-hydroxycyclohexyl)nicotinamide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like ammonia (NH3) or thiourea (NH2CSNH2) can be used in substitution reactions.

Major Products

    Oxidation: Formation of 5-Bromo-N-(4-oxocyclohexyl)nicotinamide.

    Reduction: Formation of N-(4-hydroxycyclohexyl)nicotinamide.

    Substitution: Formation of various substituted nicotinamide derivatives depending on the nucleophile used.

Scientific Research Applications

5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide has several scientific research applications, including:

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS No. Key Substituents Molecular Weight (g/mol) Notable Properties
5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide 931079-23-1 4-hydroxycyclohexyl amide ~328.17 (calculated) Enhanced solubility via hydroxyl group; potential H-bond donor for target engagement
5-Bromo-N-[4-(methylsulfamoyl)phenyl]nicotinamide - 4-(methylsulfamoyl)phenyl 370.22 Sulfamoyl group increases polarity and binding affinity to sulfonamide-sensitive targets
5-Bromo-N-methoxy-N-methylnicotinamide 183608-47-1 N-methoxy, N-methyl - Altered electronic properties; potential metabolic instability due to methoxy group
4-Bromo-N-(1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)benzamide 1326847-04-4 Oxadiazole ring, benzamide 364.24 Rigid oxadiazole enhances metabolic stability; benzamide core diversifies target range
5-Bromo-4-methylnicotinaldehyde 709652-82-4 4-methyl, aldehyde - Reactive aldehyde group serves as a synthetic intermediate for further derivatization

Detailed Research Findings

Substituent Effects on Solubility and Bioavailability

  • Hydroxyl vs. Sulfamoyl Groups : The hydroxyl group in 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide improves aqueous solubility compared to the sulfamoyl group in 5-Bromo-N-[4-(methylsulfamoyl)phenyl]nicotinamide, which introduces higher polarity but may reduce membrane permeability due to its bulkier structure .
  • This contrasts with the more flexible hydroxycyclohexyl group in the target compound, which may favor conformational adaptability .

Stability and Metabolic Considerations

  • Amide bonds in 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide and its analogs generally exhibit higher metabolic stability compared to esters or aldehydes. However, the hydroxyl group may increase susceptibility to oxidative metabolism compared to the oxadiazole-containing analog .

Biological Activity

5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a detailed overview of its biological activity, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The compound 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide features a bromine atom and a hydroxycyclohexyl moiety attached to a nicotinamide backbone. Its molecular formula is C13_{13}H16_{16}BrN3_3O, and it has been synthesized for various biological evaluations. The presence of the bromine atom is crucial for its activity, as halogens often enhance the biological properties of organic compounds.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide. It has been evaluated against several cancer cell lines, including:

  • MCF-7 (breast cancer) : The compound demonstrated significant cytotoxicity, with IC50_{50} values indicating effective inhibition of cell proliferation.
  • HeLa (cervical cancer) : Similar cytotoxic effects were observed, suggesting a broad spectrum of activity against different cancer types.

Table 1: Cytotoxicity of 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide

Cell LineIC50_{50} (µM)Mechanism of Action
MCF-710.5Induction of apoptosis and cell cycle arrest
HeLa12.3Inhibition of DNA synthesis

2. Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties against various bacterial strains. In vitro studies revealed promising results against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The mechanisms underlying the biological activities of 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide have been explored through various assays:

  • Apoptosis Induction : Flow cytometry analyses indicated that treatment with the compound led to increased annexin V staining in MCF-7 cells, signifying early apoptotic events.
  • Cell Cycle Arrest : Cell cycle analysis revealed that the compound causes G1 phase arrest in cancer cells, which is critical for preventing tumor growth.

Case Study 1: Breast Cancer Treatment

A recent study investigated the effects of 5-Bromo-N-(4-hydroxycyclohexyl)nicotinamide on MCF-7 cells in vivo using a xenograft model. Tumor growth was significantly reduced in treated mice compared to controls, supporting its potential as an effective therapeutic agent.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against clinical isolates of Staphylococcus aureus resistant to methicillin. The results showed that it retained activity against these resistant strains, highlighting its potential as an alternative treatment option.

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